2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane
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Overview
Description
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes. These compounds are characterized by a seven-membered ring containing two oxygen atoms. The presence of the naphthalene moiety in its structure adds to its aromatic properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane typically involves the reaction of naphthalene derivatives with appropriate reagents to form the dioxepane ring. One common method involves the use of propane-1,3-dithiol and a Lewis acid to form the dioxepane structure . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetonaphthone .
Scientific Research Applications
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving the interaction of aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane exerts its effects involves its interaction with molecular targets and pathways. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of the dioxepane ring can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)-1,3-dithiane: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms in the ring.
2-Methyl-2-(naphthalen-2-yl)propanenitrile: This compound has a nitrile group instead of the dioxepane ring.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxepane is unique due to the presence of the dioxepane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The oxygen atoms in the ring can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications.
Properties
CAS No. |
918525-10-7 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-2-yl-1,3-dioxepane |
InChI |
InChI=1S/C16H18O2/c1-16(17-10-4-5-11-18-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
InChI Key |
PIIQGJXAVQXGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCCO1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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